2-(5-Bromothiophen-2-yl)-1,3-thiazolidine

Description

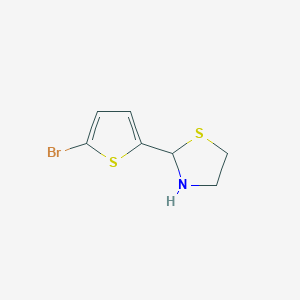

2-(5-Bromothiophen-2-yl)-1,3-thiazolidine is a sulfur- and nitrogen-containing heterocyclic compound featuring a thiazolidine core (a five-membered ring with one sulfur and one nitrogen atom) substituted at the 2-position with a 5-bromothiophen-2-yl group. This structural motif combines the electron-rich thiophene ring, modified by bromine at the 5-position, with the thiazolidine scaffold, which is known for its conformational flexibility and bioactivity.

Properties

IUPAC Name |

2-(5-bromothiophen-2-yl)-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNS2/c8-6-2-1-5(11-6)7-9-3-4-10-7/h1-2,7,9H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQRWKOXEMYBJCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1)C2=CC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Precursors

- 5-Bromothiophene-2-carboxaldehyde : This aldehyde serves as the electrophilic component carrying the bromothiophene substituent.

- Cysteamine or related aminothiols : These provide the amino and thiol functionalities necessary for thiazolidine ring formation.

Detailed Preparation Methods

Condensation Reaction for Thiazolidine Formation

The most common method involves a condensation reaction between 5-bromothiophene-2-carboxaldehyde and cysteamine under mild conditions, typically in an alcoholic solvent such as ethanol. The reaction proceeds via:

- Nucleophilic attack of the amino group of cysteamine on the aldehyde carbonyl to form an imine intermediate.

- Intramolecular cyclization where the thiol group attacks the imine carbon, forming the thiazolidine ring.

- The reaction is usually performed at room temperature or with gentle heating to promote ring closure.

This method yields this compound with good selectivity for the desired isomer, often the Z-isomer due to its greater stability.

Reaction Conditions and Optimization

- Solvent : Ethanol or methanol are preferred solvents due to their ability to dissolve both reactants and facilitate cyclization.

- Temperature : Room temperature to reflux conditions (approximately 25–80 °C) depending on reaction kinetics.

- Time : The reaction typically requires 6–20 hours for completion.

- Catalysts and Additives : Sometimes pyridine is added to neutralize acid byproducts and stabilize intermediates.

- Work-up : After reaction completion, the mixture is cooled, and the product is isolated by filtration or extraction, followed by purification through recrystallization or chromatography.

Example from Literature

In a related synthesis of 5-bromothiophene-substituted thiazolidine derivatives, a condensation reaction was performed by refluxing the aldehyde with thiazolidine-2,4-dione in ethanol for 6–20 hours to obtain the corresponding substituted thiazolidine compounds. Although the target compound here is a 1,3-thiazolidine rather than a 2,4-dione, the condensation approach is analogous.

Alternative Synthetic Routes

- Functionalization of Preformed Thiazolidines : Starting from a preformed thiazolidine ring, bromination or substitution reactions can introduce the 5-bromothiophene moiety. However, this route is less common due to difficulties in selective bromination.

- Use of Monoterpenic Bromides : In some advanced syntheses, bromides derived from monoterpenes are used to functionalize thiazolidine rings, but these methods are more complex and less direct for the target compound.

Research Findings and Data Summary

Yield and Purity

- Yields for similar thiazolidine derivatives with bromothiophene substituents are reported in the range of 80–90%, indicating efficient cyclization and substitution reactions.

- The products are typically obtained as pure Z-isomers, confirmed by spectroscopic methods.

Analytical Characterization

- Melting Points : For compounds analogous to this compound, melting points range around 288–322 °C, reflecting high purity and crystallinity.

- Spectroscopic Data : NMR, IR, and mass spectrometry confirm the formation of the thiazolidine ring and the presence of the bromothiophene substituent.

Biological Activity Correlation

While the focus here is on preparation, it is notable that the presence of the 5-bromothiophene group in thiazolidine derivatives has been linked to enhanced biological activities, such as enzyme inhibition. This underlines the importance of efficient synthetic access to these compounds.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Aldehyde precursor | 5-Bromothiophene-2-carboxaldehyde | Commercially available or synthesized |

| Aminothiol | Cysteamine hydrochloride | Provides amino and thiol groups |

| Solvent | Ethanol or methanol | Facilitates condensation and cyclization |

| Temperature | Room temperature to reflux (25–80 °C) | Higher temps speed reaction |

| Reaction time | 6–20 hours | Depends on scale and conditions |

| Additives | Pyridine (optional) | Neutralizes acid, stabilizes intermediates |

| Yield | 80–90% | High efficiency |

| Product isomer | Predominantly Z-isomer | Thermodynamically favored |

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromothiophen-2-yl)-1,3-thiazolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding the corresponding thiophene derivative.

Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium azide or potassium thiolate can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiophene derivatives.

Scientific Research Applications

Chemical Reactions

The compound can undergo various chemical transformations, including:

- Oxidation : Producing sulfoxides or sulfones.

- Reduction : Converting the bromine substituent to hydrogen.

- Nucleophilic Substitution : Replacing the bromine atom with other functional groups.

Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds, enabling the development of novel materials and pharmaceuticals.

Biology

- Bioactive Properties : Research indicates potential antimicrobial and anticancer activities. Studies have explored its efficacy against various pathogens and cancer cell lines, suggesting it may serve as a lead compound for drug development.

Medicine

- Therapeutic Potential : Ongoing investigations are assessing its potential therapeutic applications in treating diseases such as cancer and infections. The unique structural features may enhance its interaction with biological targets.

Industry

- Organic Semiconductors : The compound is being explored for its utility in developing organic semiconductors and advanced materials, benefiting from its electronic properties due to the presence of the bromine atom.

Antimicrobial Activity Study

A study conducted on various derivatives of thiazolidines, including 2-(5-Bromothiophen-2-yl)-1,3-thiazolidine, demonstrated significant antimicrobial activity against Gram-positive bacteria. The results indicated that the brominated derivative exhibited enhanced efficacy compared to non-brominated analogs.

Anticancer Potential Investigation

Research published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on several cancer cell lines. The findings revealed that this compound induced apoptosis in cancer cells through a mechanism involving reactive oxygen species (ROS) generation.

Mechanism of Action

The mechanism of action of 2-(5-Bromothiophen-2-yl)-1,3-thiazolidine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolidine derivatives exhibit diverse biological activities depending on substituents and functional groups. Below is a comparative analysis of 2-(5-Bromothiophen-2-yl)-1,3-thiazolidine with key analogs:

Table 1: Structural and Functional Comparison of Thiazolidine Derivatives

Key Findings

Antimicrobial Activity: Thiazolidine derivatives with substituted aryl groups (e.g., 2-(2-(1-(3,4-dimethoxyphenyl)ethylidine)hydrazono)-thiazolidinones) show antifungal activity comparable to ketoconazole against Aspergillus and Candida species . Hybrid thiazole-thiazolidine compounds exhibit broad-spectrum antimicrobial activity, attributed to the synergistic effects of the thiazole and thiazolidine moieties .

Anticancer Activity: Benzylidene-thiazolidinones (e.g., 5-(2,4-dihydroxybenzylidene)-2-(phenylimino)-1,3-thiazolidine) demonstrate efficacy against multidrug-resistant cancers by targeting metabolic pathways like glycolysis and oxidative phosphorylation .

Structural Flexibility :

- Sulfonyl and sulfonamide groups (e.g., 3-[(4-bromophenyl)sulfonyl]-thiazolidine) improve solubility and target specificity, making them suitable for enzyme inhibition studies .

- The thiazolidine ring’s puckered conformation allows for diverse interactions with biological targets, such as bacterial cell walls or cancer cell receptors .

Biological Activity

The compound 2-(5-Bromothiophen-2-yl)-1,3-thiazolidine is a member of the thiazolidine family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiophene derivatives with thiazolidine precursors under controlled conditions. Various methods have been reported in the literature for synthesizing thiazolidine derivatives, emphasizing the importance of substituents on biological activity.

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of various enzymes:

- Acetylcholinesterase (AChE) Inhibition :

- The compound exhibited moderate AChE inhibitory activity, with IC50 values suggesting a structure-dependent efficacy. For instance, derivatives with specific aryl substituents showed enhanced activity compared to others . The presence of the 5-bromothiophen-2-yl moiety was noted to retain moderate AChE inhibition when compared to other analogs.

- Urease Inhibition :

- In a comparative study of urease inhibitors, compounds derived from thiophene demonstrated significant potency. The lead compound in this series showed an IC50 value significantly lower than that of conventional inhibitors like thiourea . Although specific data for this compound was not provided, its structural relatives indicate a promising trend in urease inhibition.

Antioxidant and Antimicrobial Activities

Thiazolidine derivatives have also been evaluated for their antioxidant properties. Some studies suggest that modifications on the thiazolidine ring can enhance radical scavenging activities, making them candidates for further exploration in oxidative stress-related conditions.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

- Substituent Effects : The nature and position of substituents on the thiophene ring significantly influence biological activity. For instance, electron-donating groups generally enhance AChE inhibition .

- Binding Affinity : Computational studies have shown that the binding interactions between these compounds and target enzymes can be predicted based on their structural features. Key residues involved in enzyme interactions include Trp86 and Tyr124 .

Case Studies

Several case studies illustrate the biological potential of related compounds:

- Thiazolidine Derivatives : A series of thiazolidine derivatives were synthesized and evaluated for their AChE inhibitory activities. The most potent derivative achieved an IC50 value in the nanomolar range, demonstrating significant promise for Alzheimer's disease therapy .

- Antimicrobial Screening : Compounds similar to this compound have been tested against various microbial strains, showing varying degrees of antimicrobial activity. Such findings support the exploration of these compounds in treating infectious diseases .

Q & A

Q. 1.1. What synthetic methodologies are commonly employed for preparing 2-(5-Bromothiophen-2-yl)-1,3-thiazolidine?

The synthesis typically involves multi-step reactions, such as cyclocondensation of 5-bromothiophene-2-carbaldehyde with thiol-containing precursors. For example, a one-pot multicomponent protocol using L-phenylalaninol, dibenzoyl, and ammonium acetate in methanol under reflux (65°C for 12 hours) has been reported for structurally analogous bromothiophene derivatives . Key considerations include solvent choice (e.g., methanol), temperature control, and stoichiometric ratios to optimize yield and purity. Intermediate characterization via TLC and NMR is critical to track reaction progression .

Q. 1.2. How is the structural identity of this compound confirmed post-synthesis?

A combination of spectroscopic and crystallographic methods is used:

- NMR spectroscopy : , , and 2D experiments (e.g., COSY, HSQC) identify proton environments and carbon connectivity, particularly for the thiazolidine ring and bromothiophene substituent .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight and isotopic patterns (e.g., bromine’s characteristic doublet) .

- X-ray crystallography : Programs like SHELXL or OLEX2 refine crystal structures, resolving bond angles and dihedral angles between aromatic rings (e.g., thiophene-thiazolidine dihedral angles ~76.9°) .

Q. 1.3. What analytical techniques are used to assess purity and stability during storage?

- HPLC with UV/Vis detection monitors degradation products under varying conditions (e.g., light, humidity).

- Thermogravimetric analysis (TGA) evaluates thermal stability, critical for long-term storage .

- Powder X-ray diffraction (PXRD) ensures crystallinity remains intact post-storage .

Advanced Research Questions

Q. 2.1. How can computational methods (e.g., DFT) predict the reactivity of this compound in catalytic reactions?

Density functional theory (DFT) calculations model electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to predict sites for electrophilic/nucleophilic attack. For example, the electron-withdrawing bromine atom on the thiophene ring may direct regioselectivity in cross-coupling reactions. Software like Gaussian or ORCA is used, with basis sets (e.g., B3LYP/6-311G**) validated against experimental spectral data .

Q. 2.2. What challenges arise in resolving crystallographic disorder in thiazolidine derivatives?

Disorder in the thiazolidine ring or bromothiophene substituent can complicate refinement. Strategies include:

Q. 2.3. How can bioactivity studies differentiate between thiazolidine’s intrinsic activity and substituent-driven effects?

- Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., replacing bromine with chlorine or varying thiophene positions) and compare antimicrobial/antifungal IC values .

- Mechanistic assays : Fluorescence quenching or microcalorimetry evaluates binding to targets (e.g., fungal lanosterol demethylase) .

- Metabolic stability tests : Liver microsome assays identify degradation pathways influenced by the bromothiophene group .

Q. 2.4. What strategies mitigate side reactions during functionalization of the thiazolidine ring?

- Protecting groups : Temporarily block reactive sites (e.g., NH in thiazolidine) using Boc or Fmoc groups during bromothiophene coupling .

- Lewis acid catalysis : ZnCl or CuI can enhance selectivity in Ullmann or Suzuki-Miyaura reactions involving the bromine substituent .

- In-situ monitoring : ReactIR or Raman spectroscopy detects intermediates prone to hydrolysis or oxidation .

Data Contradictions and Validation

Q. 3.1. How should researchers address discrepancies in reported biological activities of thiazolidine derivatives?

- Standardized assays : Use CLSI/M07-A11 guidelines for antimicrobial testing to minimize protocol variability .

- Control compounds : Include reference drugs (e.g., fluconazole for antifungal studies) to calibrate potency claims .

- Meta-analysis : Compare datasets across peer-reviewed studies, prioritizing results from journals with rigorous crystallographic validation (e.g., Acta Crystallographica) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.